[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine is a chemical compound with the molecular formula and a molecular weight of approximately 210.32 g/mol. This compound is recognized for its potential applications in medicinal chemistry and research settings. It is classified as an organic amine due to the presence of both amine and pyrazole functional groups.
The synthesis of [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine can be achieved through various methods involving the reaction of appropriate precursors. A common synthetic route involves the alkylation of 1,5-dimethyl-1H-pyrazole with a suitable alkyl halide or amine derivative.
The molecular structure of [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine features a pyrazole ring attached to a propylamine chain.
CC(CN(C)C)C(=N)N1=C(N=C(N)C)C(=C1)C
.[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine can participate in various chemical reactions typical of amines and pyrazoles.
The mechanism of action for [(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine in biological systems is not fully elucidated but is believed to involve modulation of specific biological pathways.
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][3-(dimethylamino)propyl]amine has several applications in scientific research:
This compound represents a significant area of interest for researchers aiming to explore its potential therapeutic applications and further understand its chemical behavior.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0